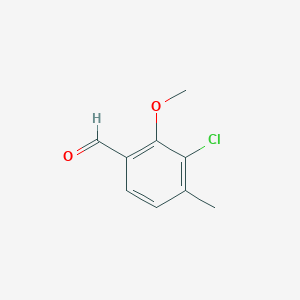

3-Chloro-2-methoxy-4-methylbenzaldehyde

Description

Structure

2D Structure

Properties

Molecular Formula |

C9H9ClO2 |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

3-chloro-2-methoxy-4-methylbenzaldehyde |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-4-7(5-11)9(12-2)8(6)10/h3-5H,1-2H3 |

InChI Key |

GESLRSWJSRJAQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)OC)Cl |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

3-Chloro-2-methoxy-4-methylbenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various reactions, including:

- Oxidation : Converts to carboxylic acids or other aldehydes.

- Reduction : Can be reduced to form the corresponding hydrocarbon.

- Substitution Reactions : The chloro group can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.

Medicinal Chemistry

This compound is explored for its potential pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition Studies : Its structural features allow it to interact with specific enzymes, potentially inhibiting their activity. This has implications for drug metabolism and therapeutic interventions .

Biological Research

Research indicates that this compound exhibits various biological activities:

- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

- Receptor Binding Studies : The compound's ability to modulate receptor activity opens avenues for investigating its role in biochemical pathways .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2019) | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |

| Study B (2020) | Reported enzyme inhibition focusing on cytochrome P450 enzymes, indicating potential applications in drug metabolism studies. |

| Study C (2021) | Evaluated cytotoxic effects on various cancer cell lines, showing promising results for further development as an anticancer agent. |

Chemical Reactions Analysis

Reduction Reactions

The aldehyde group undergoes selective reduction under catalytic hydrogenation conditions. Using palladium on carbon (Pd/C) with hydrogen gas (H₂), the compound is reduced to 3-chloro-2-methoxy-4-methylbenzyl alcohol (C₉H₁₁ClO₂). Further reduction under harsher conditions (e.g., elevated pressure or prolonged reaction time) yields 3-chloro-2-methoxy-4-methyltoluene via cleavage of the C=O bond.

Key conditions and outcomes:

| Reaction Type | Reagents/Catalysts | Products | Notes |

|---|---|---|---|

| Aldehyde → Alcohol | H₂, Pd/C | C₉H₁₁ClO₂ | Mild conditions (25–50°C, 1–3 atm H₂) |

| Alcohol → Hydrocarbon | H₂, Pd/C (excess) | C₈H₉ClO | Requires higher temperatures (80–100°C) |

Mechanistic Insight:

Hydrogenation proceeds via adsorption of H₂ onto the Pd surface, followed by sequential electron transfer to the carbonyl carbon, resulting in C=O bond cleavage.

Substitution Reactions

The chloro substituent at the 3-position participates in nucleophilic aromatic substitution (NAS) due to electron withdrawal by the aldehyde and methoxy groups. Common nucleophiles include amines, thiols, and alkoxides.

Example reaction with morpholine:

3-Chloro-2-methoxy-4-methylbenzaldehyde reacts with morpholine in DMF at 80°C to form 2-methoxy-4-methyl-3-morpholinobenzaldehyde .

Key data:

-

Yield: ~65–75% (varies with base strength and solvent polarity)

-

Activation: Requires Lewis acids (e.g., FeCl₃) or polar aprotic solvents to enhance electrophilicity.

Steric and Electronic Effects:

-

The methoxy group at position 2 directs nucleophiles to the para position (position 5) via resonance, but steric hindrance from the methyl group at position 4 limits substitution at adjacent sites.

Cross-Dehydrogenative Coupling (CDC) Reactions

The compound participates in palladium-catalyzed CDC reactions to form biaryl structures. In a study using TDG1 (thioamide-directed group), the aldehyde undergoes imine formation followed by palladacycle intermediates (Figure 1) .

Mechanism Overview:

-

Imine Formation : Reaction with TDG1 generates a transient imine.

-

Palladation : Pd(0) coordinates to the imine, forming a five-membered palladacycle.

-

Oxidative Addition : K₂S₂O₈ oxidizes Pd(II) to Pd(IV), enabling aryl-aryl bond formation.

-

Reductive Elimination : Pd(IV) intermediate collapses, releasing the coupled product .

Key Conditions:

Table 1. CDC Reaction Outcomes

| Partner Substrate | Product Structure | Yield (%) |

|---|---|---|

| 4-Methoxystyrene | Biaryl aldehyde | 58 |

| 2-Naphthol | Naphthyl-aldehyde hybrid | 63 |

Condensation Reactions

The aldehyde group engages in Mannich-like reactions with ketones and ammonium acetate to form nitrogen-containing heterocycles. For example, condensation with 3-chloro-2-butanone yields 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (Figure 2) .

Synthetic Protocol:

-

Reactants : this compound (1 eq), 3-chloro-2-butanone (1 eq), NH₄OAc (2 eq).

-

Conditions : Reflux in ethanol (12 h), followed by HCl workup and crystallization .

-

Product : Piperidin-4-one derivatives with anti-cancer activity .

Key Features:

-

Electron-withdrawing chloro and methoxy groups enhance electrophilicity of the aldehyde, facilitating imine formation.

-

Steric bulk from the methyl group influences regioselectivity during cyclization .

Oxidation Reactions

While the aldehyde is typically oxidized to carboxylic acids, the presence of electron-donating methoxy and methyl groups stabilizes the carbonyl, requiring strong oxidizing agents like KMnO₄ or CrO₃ . Oxidation yields 3-chloro-2-methoxy-4-methylbenzoic acid , though yields are moderate (~50–60%) due to competing side reactions.

Conditions:

-

Solvent : H₂SO₄/H₂O

-

Temperature : 60–80°C

Structural and Mechanistic Influences

-

Electronic Effects : The methoxy group (electron-donating) activates the ring toward electrophilic substitution but deactivates it toward NAS.

-

Steric Effects : Methyl and methoxy groups at adjacent positions hinder substitution at positions 2 and 4.

-

Directing Effects : The aldehyde group acts as a meta-director, while the methoxy group directs ortho/para.

This compound’s reactivity profile underscores its utility in synthesizing complex organic molecules, particularly in medicinal chemistry and materials science. Experimental protocols and mechanistic pathways are well-documented, enabling reproducible outcomes in diverse synthetic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Chloro-2-methoxy-4-methylbenzaldehyde with key analogs, focusing on substituent positions, molecular properties, and commercial availability:

Key Findings :

Substituent Position Effects: The presence of chlorine at position 3 in this compound introduces electron-withdrawing effects, enhancing electrophilicity at the aldehyde group compared to non-chlorinated analogs like 3-Methoxy-4-methylbenzaldehyde .

Electronic and Steric Properties :

- 4-Chloro-3-methoxybenzaldehyde (CAS: 53581-86-5) shares a high structural similarity (0.94 similarity score) but lacks the methyl group, reducing steric bulk and altering solubility .

- 4-Chloro-2-methoxybenzaldehyde (CAS: 99585-09-8) positions chlorine and methoxy groups adjacently, which may lead to unique reactivity in coupling reactions or metal coordination .

Applications in Research: Benzaldehyde derivatives with methoxy and chloro substituents are frequently used in synthesizing bioactive heterocycles (e.g., benzothiazoles), as seen in studies of 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole .

Industrial and Research Relevance

The compound’s structural features align with intermediates in drug discovery, particularly for antimicrobial or antitumor agents. For example, chloro-methoxy benzaldehydes are precursors to Schiff bases or metal complexes with catalytic or therapeutic properties .

Preparation Methods

Grignard Reaction with N,N-Dimethylformamide (DMF)

A more versatile and widely used method involves the formation of a Grignard reagent from a halogenated aromatic precursor, followed by reaction with DMF to introduce the formyl group.

- Magnesium turnings are reacted with a bromochlorotoluene derivative in anhydrous tetrahydrofuran (THF) to form the Grignard reagent.

- The Grignard reagent is then treated with DMF at low temperature (-5 to 20 °C).

- After completion, the reaction mixture is acidified (pH ≤ 2) to hydrolyze the intermediate and liberate the aldehyde.

- The product is extracted with organic solvents (e.g., dichloroethane), purified by steam distillation or recrystallization.

- This method can be adapted to substrates bearing methoxy and methyl groups, making it suitable for synthesizing 3-chloro-2-methoxy-4-methylbenzaldehyde by starting from appropriately substituted halotoluenes.

Stephen Reduction and Oxidation Methods

- Stephen Reduction: This method involves the reduction of aromatic nitriles to aldehydes using stannous chloride and hydrochloric acid. It is less commonly used for halogenated benzaldehydes due to selectivity issues.

- Oxidation of Methylbenzenes: Selective oxidation of methyl groups adjacent to chloro and methoxy substituents can yield the corresponding benzaldehydes. Controlled oxidation using reagents like selenium dioxide or manganese dioxide is reported but requires careful control to avoid overoxidation.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Gattermann-Koch | Ortho-chlorotoluene | CO, HCl, AlCl3 | 23–77 | Direct formylation | Slow with electron-withdrawing groups; harsh conditions |

| Grignard + DMF | 3-chloro-4-bromotoluene | Mg, THF, DMF, acid work-up | ~69 | High selectivity, adaptable | Requires anhydrous conditions, sensitive reagents |

| Stephen Reduction | Aromatic nitrile | SnCl2, HCl | Variable | Mild conditions | Limited scope, selectivity issues |

| Oxidation of methylbenzenes | 3-chloro-2-methoxytoluene | SeO2, MnO2, or other oxidants | Variable | Simple reagents | Overoxidation risk, moderate yields |

| Diazonium Salt Route | 3-chloro-2-aminotoluene | NaNO2, acid/base control | 85 (thiobenzoxide) | High purity, scalable | Multi-step, not direct for aldehyde |

Research Findings and Practical Considerations

- The Grignard-DMF method is preferred for laboratory and industrial synthesis of substituted benzaldehydes due to its relatively high yield and adaptability to various substituents, including methoxy and methyl groups.

- The Gattermann-Koch reaction, while classical, is less favored for electron-poor rings and requires stringent conditions.

- Purification typically involves extraction, drying over anhydrous magnesium sulfate, and distillation or recrystallization.

- Temperature control is critical in Grignard formation and subsequent formylation to prevent side reactions.

- The choice of solvent (usually anhydrous THF) and inert atmosphere (dry nitrogen or argon) is essential for reproducibility.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 3-Chloro-2-methoxy-4-methylbenzaldehyde in laboratory settings?

- Methodological Answer :

- Storage : Keep containers tightly sealed in dry, well-ventilated areas to prevent moisture absorption or degradation .

- PPE : Use nitrile or neoprene gloves, inspected prior to use, and dispose of contaminated gloves immediately. Wear flame-retardant lab coats and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required for prolonged exposure .

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid drainage contamination .

- Documentation : Follow OSHA HCS guidelines for labeling and SDS compliance .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm substitution patterns (e.g., chloro, methoxy, methyl groups). Compare chemical shifts with structurally similar benzaldehydes (e.g., 5-Chloro-2-hydroxy-4-methylbenzaldehyde, δ 9.8–10.2 ppm for aldehyde protons) .

- X-ray Crystallography : Employ SHELX-97 for structure refinement and ORTEP-III for visualization. Validate bond lengths and angles against databases (e.g., average C=O bond: 1.21 Å) .

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H] at m/z 198.5) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to reduce by-products?

- Methodological Answer :

- Chlorination Optimization : Use FeCl as a catalyst under controlled temperatures (40–60°C) to minimize over-chlorination. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) .

- Protection-Deprotection : Protect the aldehyde group with acetal formation during methoxy group introduction, followed by acidic hydrolysis to restore functionality .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product (>95% purity) .

Q. What strategies address contradictions in crystallographic data between software packages?

- Methodological Answer :

- Cross-Validation : Compare SHELXL-refined structures with PLUTO or Olex2 outputs. Check for systematic errors in thermal parameter modeling .

- Twinned Data : Use SHELXD for twin-law identification and refine with HKLF5 format in SHELXL. Validate using R and CC metrics .

- Data Resolution : For low-resolution data (<1.0 Å), apply restraints to bond distances and angles based on similar compounds (e.g., 4-Chloro-2-fluorobenzaldehyde) .

Q. How do substituent electronic effects influence nucleophilic aromatic substitution (NAS) reactivity in this compound?

- Methodological Answer :

- Directing Effects : The methoxy group (strongly electron-donating) directs electrophiles to the ortho/para positions, while the chloro group (electron-withdrawing) deactivates the ring. Use Hammett σ values to predict reactivity (e.g., σ, σ) .

- Kinetic Studies : Compare reaction rates with analogs (e.g., 4-Chloro-2-hydroxybenzaldehyde) under identical conditions (e.g., NaNO/HSO nitration). Monitor via HPLC .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .

Key Research Applications

- Medicinal Chemistry : Acts as a precursor for sulfonamide derivatives with potential enzyme inhibitory activity .

- Materials Science : Functionalization of polymers via aldehyde reactivity for optoelectronic applications .

- Organic Synthesis : Intermediate in multicomponent reactions (e.g., Ugi reactions) to generate heterocyclic libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.